molecular formula C17H23IN4O8S B10777373 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B10777373
M. Wt: 570.4 g/mol
InChI Key: SCHAHXXLASZJCD-FAGLKTCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is a small molecule compound with the chemical formula C17H23IN4O8S. It is known for its role as an inhibitor of the glyoxalase I enzyme, which is involved in the detoxification of cytotoxic α-ketoaldehydes such as methylglyoxal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione typically involves the reaction of glutathione with N-hydroxy-N-iodophenylcarbamoyl chloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product . The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production methods for S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The purification of the product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break the disulfide bonds, regenerating the thiol groups.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions include disulfide-linked glutathione derivatives, reduced glutathione, and substituted phenylcarbamoyl derivatives.

Scientific Research Applications

S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione has several scientific research applications:

Mechanism of Action

S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione exerts its effects by inhibiting the glyoxalase I enzyme. The compound binds to the active site of the enzyme, forming a stable complex that prevents the conversion of hemimercaptal to S-lactoylglutathione . This inhibition disrupts the detoxification of methylglyoxal, leading to the accumulation of cytotoxic intermediates and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is unique due to the presence of the iodine atom, which enhances its binding affinity to the glyoxalase I enzyme compared to other halogenated derivatives . This increased affinity makes it a more potent inhibitor and a valuable tool in studying enzyme inhibition and developing therapeutic agents.

Properties

Molecular Formula

C17H23IN4O8S

Molecular Weight

570.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1

InChI Key

SCHAHXXLASZJCD-FAGLKTCQSA-N

Isomeric SMILES

C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I

Canonical SMILES

C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.